molecular formula C23H21N5O2S B12159304 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(Z)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B12159304
M. Wt: 431.5 g/mol
InChI Key: HBTBVAKKTHYYRM-OYKKKHCWSA-N
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Description

(E)-N’-((1-methyl-1H-pyrrol-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1-methyl-1H-pyrrol-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with 2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1-methyl-1H-pyrrol-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo-derivatives, while substitution reactions could produce a variety of substituted hydrazides.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-((1-methyl-1H-pyrrol-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide would depend on its specific biological targets and pathways. It might interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazides and quinazoline derivatives, such as:

  • N’-((1H-pyrrol-2-yl)methylene)-2-(quinazolin-2-yl)acetohydrazide
  • 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide

Uniqueness

(E)-N’-((1-methyl-1H-pyrrol-2-yl)methylene)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide is unique due to its specific structural features, such as the presence of the 1-methyl-1H-pyrrole moiety and the p-tolyl group. These structural elements might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[(Z)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-9-11-17(12-10-16)28-22(30)19-7-3-4-8-20(19)25-23(28)31-15-21(29)26-24-14-18-6-5-13-27(18)2/h3-14H,15H2,1-2H3,(H,26,29)/b24-14-

InChI Key

HBTBVAKKTHYYRM-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N/N=C\C4=CC=CN4C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CN4C

Origin of Product

United States

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